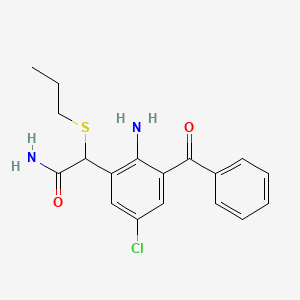
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a benzoyl group, a chlorine atom, and a propylthio group attached to a benzeneacetamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-5-chloro-3-methylbenzoic acid with propylthiol and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds with biological macromolecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-3-benzoyl-5-chloro-alpha-(methylthio)benzeneacetamide
Uniqueness
2-Amino-3-benzoyl-5-chloro-alpha-(propylthio)benzeneacetamide is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C18H19ClN2O2S |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
2-(2-amino-3-benzoyl-5-chlorophenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-2-8-24-17(18(21)23)14-10-12(19)9-13(15(14)20)16(22)11-6-4-3-5-7-11/h3-7,9-10,17H,2,8,20H2,1H3,(H2,21,23) |
Clé InChI |
AFMWIFOCKCYOPV-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(C1=C(C(=CC(=C1)Cl)C(=O)C2=CC=CC=C2)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















